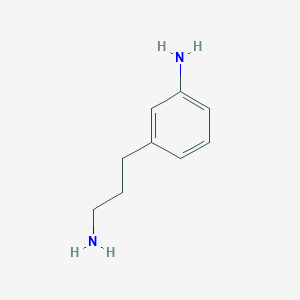
3-(3-氨基丙基)苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Aminopropyl)aniline is an organic compound with the molecular formula C9H14N2. It consists of an aniline moiety substituted with a 3-aminopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
科学研究应用
3-(3-Aminopropyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of biosensors and as a ligand in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
Target of Action
3-(3-Aminopropyl)aniline, also known as N-aminopropyl aniline , is a chemical compound that has been used in various applicationsSimilar compounds, such as 3-aminopropyltriethoxysilane (aptes), are frequently used in silane-based functionalization processes that attach biomolecules to surfaces . This suggests that 3-(3-Aminopropyl)aniline may interact with biomolecules as its primary targets.
Mode of Action
For instance, APTES, an organosilane molecule, is frequently used in silane-based functionalization processes that attach biomolecules to surfaces . The organosilanes are silicon-based molecules that have a general formula of R′(CH 2)nSi(OR) 3, where R′ is an organofunctional group and R is a hydrolyzable alkoxy group . Depending on the type of silane molecule used, the surface after the silane treatment can be aminated .
Biochemical Pathways
Similar compounds, such as polyamines, play roles in cell growth and differentiation, cell cycle regulation, gene expression, and signal transduction in animals, plants, and microorganisms, as well as under several pathophysiological processes including carcinogenesis and other diseases .
Result of Action
Based on the properties of similar compounds, it can be inferred that 3-(3-aminopropyl)aniline may have a role in the functionalization of surfaces for the attachment of biomolecules .
Action Environment
Similar compounds, such as aptes, are used for surface functionalization in both solution-phase and vapor-phase environments . This suggests that the action of 3-(3-Aminopropyl)aniline may also be influenced by the environment in which it is used.
准备方法
Synthetic Routes and Reaction Conditions
3-(3-Aminopropyl)aniline can be synthesized through several methods. One common synthetic route involves the reaction of aniline with 3-chloropropylamine under basic conditions. The reaction typically proceeds as follows:
Reactants: Aniline and 3-chloropropylamine.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: Aniline is dissolved in a suitable solvent, and 3-chloropropylamine is added dropwise. The mixture is stirred at an elevated temperature, usually around 80-100°C, for several hours.
Product Isolation: The reaction mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 3-(3-Aminopropyl)aniline may involve more efficient and scalable processes. One such method includes the catalytic hydrogenation of 3-nitropropylbenzene, followed by reductive amination. This method ensures high yields and purity of the final product.
化学反应分析
Types of Reactions
3-(3-Aminopropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated, sulfonated, or nitrated aniline derivatives.
相似化合物的比较
Similar Compounds
Aniline: The parent compound, aniline, lacks the 3-aminopropyl group and has different reactivity and applications.
3-(3-Aminopropyl)phenol: Similar to 3-(3-Aminopropyl)aniline but with a hydroxyl group instead of an amino group on the aromatic ring.
N-Phenyl-1,3-propanediamine: Another related compound with two amino groups on the propyl chain.
Uniqueness
3-(3-Aminopropyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
属性
IUPAC Name |
3-(3-aminopropyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCINXWHNYBINL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90616578 |
Source


|
| Record name | 3-(3-Aminopropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332363-16-3 |
Source


|
| Record name | 3-(3-Aminopropyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90616578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B1288720.png)





